Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-
Overview
Description
Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a trifluoromethyl group attached to a benzimidazole ring, which imparts unique chemical and biological properties. The trifluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of compounds, making it a valuable addition in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- typically involves the introduction of the trifluoromethyl group to the benzimidazole ring. One common method is the reaction of 2-(trifluoromethyl)benzimidazole with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions ortho or para to the trifluoromethyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-viral agents.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- Propionamide, N-(2-(trifluoromethyl)-5-pyridyl)-
- Propionamide, N-(2-(trifluoromethyl)-5-thiazolyl)-
- Propionamide, N-(2-(trifluoromethyl)-5-imidazolyl)-
Uniqueness
Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- is unique due to the presence of the benzimidazole ring, which provides additional stability and enhances its binding affinity to biological targets. The trifluoromethyl group further increases its metabolic stability and bioavailability, making it a valuable compound in drug development .
Properties
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-2-9(18)15-6-3-4-7-8(5-6)17-10(16-7)11(12,13)14/h3-5H,2H2,1H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIWIMPDXXTXTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237706 | |
Record name | Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89427-48-5 | |
Record name | Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089427485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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